(S)-1-Dimethoxyphosphoryl-2-methylaziridine
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Overview
Description
(S)-1-Dimethoxyphosphoryl-2-methylaziridine is a chiral aziridine derivative characterized by the presence of a dimethoxyphosphoryl group and a methyl group attached to the aziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Dimethoxyphosphoryl-2-methylaziridine typically involves the reaction of a suitable aziridine precursor with a phosphorylating agent. One common method includes the use of dimethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Dimethoxyphosphoryl-2-methylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the dimethoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of substituted aziridines.
Scientific Research Applications
(S)-1-Dimethoxyphosphoryl-2-methylaziridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-Dimethoxyphosphoryl-2-methylaziridine involves its interaction with molecular targets through its phosphoryl and aziridine groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
1-Dimethoxyphosphoryl-2-ethylaziridine: Similar structure with an ethyl group instead of a methyl group.
1-Dimethoxyphosphoryl-2-phenylaziridine: Contains a phenyl group, offering different reactivity and applications.
1-Dimethoxyphosphoryl-2-isopropylaziridine: Features an isopropyl group, affecting its steric and electronic properties.
Uniqueness
(S)-1-Dimethoxyphosphoryl-2-methylaziridine is unique due to its specific chiral configuration and the presence of a methyl group, which influences its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where chirality and precise molecular interactions are crucial.
Properties
IUPAC Name |
(2S)-1-dimethoxyphosphoryl-2-methylaziridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO3P/c1-5-4-6(5)10(7,8-2)9-3/h5H,4H2,1-3H3/t5-,6?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILSPYZYUOXRPW-ZBHICJROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1P(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN1P(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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